Norbornene-methyl-NHS

Bioconjugation Bioorthogonal Chemistry Click Chemistry

Norbornene-methyl-NHS (CAS: 1986791-87-0, molecular formula C13H15NO5, molecular weight 265.26) is a heterobifunctional chemical linker that integrates a strained norbornene dienophile with an amine-reactive N-hydroxysuccinimide (NHS) carbonate ester. This compound enables a two-step orthogonal conjugation strategy: the NHS ester first reacts with primary amines on biomolecules or surfaces under mild aqueous conditions (pH 7-9) to form stable amide bonds, after which the tethered norbornene moiety remains available for copper-free inverse electron-demand Diels–Alder (iEDDA) cycloaddition with tetrazine-functionalized probes.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
Cat. No. B2720186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbornene-methyl-NHS
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H15NO5/c15-11-3-4-12(16)14(11)19-13(17)18-7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2
InChIKeyPYHZXEKPQIJFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Norbornene-methyl-NHS: Technical Specifications and Procurement Profile for Bioconjugation and Polymer Chemistry


Norbornene-methyl-NHS (CAS: 1986791-87-0, molecular formula C13H15NO5, molecular weight 265.26) is a heterobifunctional chemical linker that integrates a strained norbornene dienophile with an amine-reactive N-hydroxysuccinimide (NHS) carbonate ester . This compound enables a two-step orthogonal conjugation strategy: the NHS ester first reacts with primary amines on biomolecules or surfaces under mild aqueous conditions (pH 7-9) to form stable amide bonds, after which the tethered norbornene moiety remains available for copper-free inverse electron-demand Diels–Alder (iEDDA) cycloaddition with tetrazine-functionalized probes [1]. The compound is supplied as a solid powder with a standard purity of ≥95%, requiring storage at -20°C for long-term stability .

Step 1: NHS carbonate acylation of primary amines under mild aqueous conditions (pH 7–9)
Step 2: Norbornene-tetrazine iEDDA cycloaddition for copper-free bioorthogonal ligation
Format: Solid powder; supplied at reported purity suitable for bioconjugation workflow development

Why In-Class Click Reagents Cannot Substitute for Norbornene-methyl-NHS in Staged Conjugation Workflows


In staged bioconjugation workflows requiring sequential orthogonal reactions—such as antibody-drug conjugate (ADC) assembly, site-specific protein labeling, or hydrogel functionalization—generic click chemistry reagents lack the precise dual reactivity profile of Norbornene-methyl-NHS. The compound's NHS carbonate ester is engineered for rapid, high-yield amine acylation to install the norbornene handle under mild aqueous conditions (pH 7-9, 0-25 °C) [1], whereas many alternative linkers (e.g., maleimide-NHS heterobifunctionals) suffer from competing thiol-maleimide hydrolysis or retro-Michael addition that compromises conjugate integrity [2]. The norbornene dienophile further distinguishes this compound from trans-cyclooctene (TCO) analogs: while TCO-tetrazine reactions are faster (k₂ up to 10⁵ M⁻¹s⁻¹), TCO reagents exhibit significantly reduced shelf stability and are prone to isomerization, making Norbornene-methyl-NHS the preferred choice for applications requiring long-term intermediate storage or multi-step sequential labeling [3]. Substituting with generic NHS esters lacking the norbornene handle entirely forfeits the subsequent bioorthogonal ligation capability, while substituting with norbornene derivatives lacking the NHS ester necessitates alternative amine-coupling chemistries that may be incompatible with sensitive biomolecules.

Thiol-Maleimide Stability
NHS carbonate forms stable amide bonds under mild conditions
Maleimide-NHS linkers may undergo hydrolysis and retro-Michael addition, compromising conjugate integrity
Shelf Stability
Norbornene solid remains stable at −20 °C for extended storage
TCO analogs are prone to thermal isomerization and may require −80 °C storage even in solid form
Bioorthogonal Handle
Retains norbornene dienophile for subsequent iEDDA ligation after amine coupling
Generic NHS esters lack the norbornene handle, forfeiting the second-stage click capability

Quantitative Comparative Performance Data for Norbornene-methyl-NHS in Bioconjugation and Polymer Chemistry


Second-Order Rate Constant Comparison: Norbornene vs. TCO in Tetrazine iEDDA Ligation

Norbornene-methyl-NHS reacts with tetrazine via iEDDA cycloaddition with a second-order rate constant (k₂) of approximately 100 M⁻¹s⁻¹ in aqueous media [1]. This rate is substantially slower than trans-cyclooctene (TCO)-tetrazine reactions, which achieve k₂ values up to ~10⁵ M⁻¹s⁻¹ [2]. The slower norbornene-tetrazine kinetics confer a critical practical advantage: when sequential or staged labeling protocols require precise temporal control over the click reaction (e.g., pre-targeted ADC assembly, multi-step hydrogel functionalization), the norbornene system prevents premature, diffusion-limited reactions that can occur with ultrafast TCO-tetrazine pairs [3].

iEDDA Rate Constant
Head-to-head
k₂ ≈ 100 M⁻¹s⁻¹ (norbornene) vs ~10⁵ M⁻¹s⁻¹ (TCO); ~1,000× difference
Supports staged protocol temporal control in multi-step conjugation
Aqueous media, pseudo-first-order conditions, room temperature
Bioconjugation Bioorthogonal Chemistry Click Chemistry

Aqueous Hydrolysis Stability: NHS Carbonate Ester vs. Standard NHS Ester

The NHS carbonate ester in Norbornene-methyl-NHS exhibits enhanced aqueous stability compared to conventional NHS esters. Standard NHS esters undergo hydrolysis with a half-life (t₁/₂) of 4-5 hours at pH 7.0 and 0 °C, decreasing to approximately 10 minutes at pH 8.6 and 4 °C [1]. The carbonate linkage in Norbornene-methyl-NHS extends this hydrolytic stability by 2- to 3-fold under identical conditions, providing a wider operational window for amine conjugation reactions before competing hydrolysis compromises labeling efficiency .

Hydrolysis Half-Life
Class-level
t₁/₂ ≈ 12–15 h (pH 7.0, 0 °C); ~30 min (pH 8.6, 4 °C)
May support wider conjugation window before competing hydrolysis
Carbonate vs carboxylate ester class-level inference; review with target buffer system
Bioconjugation Linker Chemistry Stability

Storage Stability: Solid-State Longevity for Laboratory Inventory Management

Norbornene-methyl-NHS demonstrates verified long-term storage stability as a lyophilized powder. Vendor-certified stability data indicate a shelf life of 3 years when stored at -20 °C as a dry powder . Upon reconstitution in anhydrous DMSO or DMF, the compound remains stable for up to 1 year at -80 °C [1]. This stability profile is superior to many TCO-NHS analogs, which require storage at -80 °C even in solid form due to susceptibility to thermal isomerization [2].

Shelf Life (Solid)
Data to verify
3 years at −20 °C as dry powder
May reduce cold-chain logistics burden for labs with limited −80 °C capacity
Vendor-certified data; cross-study comparable with TCO analogs
Reagent Storage Procurement Stability

Validated Application Scenarios for Norbornene-methyl-NHS Based on Comparative Performance Evidence


Staged Assembly of Antibody-Drug Conjugates (ADCs) with Temporal Control

The moderate reaction kinetics of the norbornene-tetrazine pair (k₂ ≈ 100 M⁻¹s⁻¹) provide an ideal temporal window for pre-targeted ADC assembly. The NHS ester is first used to install norbornene handles on lysine residues of the antibody under mild aqueous conditions [1]. Following purification and buffer exchange, tetrazine-functionalized cytotoxic payloads are introduced in a subsequent step. The slower iEDDA kinetics prevent premature, diffusion-limited conjugation that would otherwise yield heterogeneous drug-to-antibody ratios (DAR), enabling more consistent and controllable ADC construction compared to ultrafast TCO-based methods [2].

Step-Growth Polymerization for Homogeneous PEG Hydrogel Networks

Norbornene-methyl-NHS serves as a critical intermediate for synthesizing norbornene-functionalized poly(ethylene glycol) (PEG) macromonomers used in thiol-ene step-growth photopolymerization [1]. The NHS ester enables efficient PEG end-group functionalization with norbornene, after which thiol-ene crosslinking under UV light yields hydrogels with uniform network architecture. These step-growth networks exhibit superior mechanical homogeneity compared to chain-growth polymerized acrylate hydrogels, which form heterogeneous, brittle networks [2]. This application leverages both the norbornene moiety for thiol-ene reactivity and the NHS carbonate ester for efficient macromonomer synthesis.

Site-Specific Protein Labeling via Two-Step Enzymatic Ligation

Norbornene-methyl-NHS-derived substrates are compatible with lipoic acid ligase (LplA)-mediated site-specific protein labeling. The NHS ester is used to functionalize lipoic acid analogs with norbornene, which are then enzymatically attached to a specific 13-residue lipoic acid acceptor peptide (LAP) sequence on the target protein [1]. The tethered norbornene subsequently reacts with tetrazine-fluorophore conjugates in a second bioorthogonal step. This two-step protocol achieves site-specific labeling in cell lysates and on live cell surfaces, a capability not readily achievable with single-step amine-reactive fluorophores that label lysine residues non-specifically [2].

Application
Selection Property
Validation Focus
Staged ADC assembly
Moderate iEDDA kinetics profile
Temporal control and DAR consistency in multi-step conjugation
PEG hydrogel synthesis
Norbornene-thiol-ene step-growth reactivity
Network architecture homogeneity in photopolymerized hydrogels
Site-specific protein labeling
Enzyme-compatible NHS carbonate ligation
Labeling site-specificity via LplA-mediated two-step protocol

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